molecular formula C9H16O4 B8218398 Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Cat. No.: B8218398
M. Wt: 188.22 g/mol
InChI Key: PBTAZSBCDDQGLL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a cyclobutane-based ester derivative featuring a 2-hydroxyethoxy substituent at the 3-position of the cyclobutane ring. This compound is structurally characterized by its strained four-membered cyclobutane ring, which influences its reactivity and physical properties.

Properties

IUPAC Name

ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-12-9(11)7-5-8(6-7)13-4-3-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAZSBCDDQGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromocyclobutane-1-Carboxylic Acid Ethyl Ester

A pivotal intermediate, 3-bromocyclobutane-1-carboxylic acid ethyl ester, is prepared via bromination of cyclobutane-1-carboxylic acid ethyl ester using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation. Alternatively, cyclobutane ketones may be converted to α-bromoketones for subsequent reduction and esterification.

Etherification with 2-Hydroxyethanol

The bromo intermediate undergoes nucleophilic substitution with 2-hydroxyethanol in the presence of a base. For example:

  • Reagents : 3-Bromocyclobutane-1-carboxylate (1.0 equiv), 2-hydroxyethanol (1.2 equiv), K2CO3\text{K}_2\text{CO}_3 (1.5 equiv).

  • Solvent : DMF\text{DMF} or THF\text{THF}.

  • Conditions : 60°C for 12–24 hours.

Mechanistic Insight :
The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the hydroxide oxygen of 2-hydroxyethanol attacks the electrophilic C3 of the cyclobutane, displacing bromide.

Yield Optimization :

  • Excess 2-hydroxyethanol (1.5 equiv) improves conversion to 85–90%.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Method 2: Acid-Catalyzed Cyclization of Diol Precursors

Synthesis of 3-(2-Hydroxyethoxy)cyclobutanol

Cyclobutanol derivatives serve as precursors for esterification. A Brønsted acid-catalyzed cyclization of 1,3-diols generates the cyclobutane ring, as demonstrated in the synthesis of trans-1,3-dihydroxycyclobutane derivatives.

Procedure :

  • Substrate : 1,3-Di(2-hydroxyethoxy)propane.

  • Catalyst : H2SO4\text{H}_2\text{SO}_4 (10 mol%) or p-TsOH\text{p-TsOH}.

  • Conditions : Reflux in CH2Cl2\text{CH}_2\text{Cl}_2 at 40°C for 6 hours.

Outcome :
The reaction forms 3-(2-hydroxyethoxy)cyclobutanol, which is subsequently oxidized to the carboxylic acid and esterified.

Esterification via Fischer Method

The cyclobutanol intermediate is oxidized to cyclobutane-1-carboxylic acid using KMnO4\text{KMnO}_4 in acidic media, followed by esterification with ethanol under H2SO4\text{H}_2\text{SO}_4:

Cyclobutane-1-carboxylic acid+EtOHH2SO4Ethyl cyclobutane-1-carboxylate\text{Cyclobutane-1-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl cyclobutane-1-carboxylate}

Yield : 70–75% after purification.

Method 3: Ring Expansion of Cyclopropane Derivatives

Cyclopropane-to-Cyclobutane Conversion

Quantum chemical studies support the feasibility of acid-catalyzed ring expansion from cyclopropane ketones to cyclobutane derivatives. For instance, treatment of cyclopropane carbaldehyde with thiophenol under BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 generates cyclobutane adducts.

Application to Target Compound :

  • Synthesize cyclopropane-1-carboxylic acid ethyl ester.

  • Perform ring expansion with 2-hydroxyethoxy reagents under Lewis acid catalysis.

Challenges :

  • Competing side reactions (e.g., dimerization) reduce yields to 50–60%.

  • Strict temperature control (<35°C) is required to prevent decomposition.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Nucleophilic SubstitutionBromination, SN2\text{S}_\text{N}285–90%High selectivity; scalableRequires toxic brominating agents
Acid-Catalyzed CyclizationCyclization, esterification70–75%Avoids halogenated intermediatesMulti-step; moderate yields
Ring ExpansionCyclopropane synthesis, ring expansion50–60%Novel approach; fewer stepsLow yield; side reactions

Experimental Optimization and Troubleshooting

Protecting Group Strategies

The hydroxyl group in 2-hydroxyethanol often necessitates protection to prevent self-condensation. Common strategies include:

  • Silyl Protection : TBDMS-Cl\text{TBDMS-Cl} in CH2Cl2\text{CH}_2\text{Cl}_2 with imidazole.

  • Acetal Formation : Reaction with 2-methoxypropene under acidic conditions.

Deprotection :

  • TBAF\text{TBAF} in THF\text{THF} for silyl ethers.

  • Hydrolysis with HCl\text{HCl} (1M) for acetals.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF\text{DMF} accelerates SN2\text{S}_\text{N}2 reactions but may lead to ester hydrolysis at elevated temperatures.

  • Ether Solvents : THF\text{THF} minimizes side reactions but requires longer reaction times.

Industrial-Scale Production Insights

Suppliers such as Hangzhou MolCore BioPharmatech and Henan Alpha Chemical utilize Method 1 for large-scale synthesis, citing reproducibility and cost-effectiveness. Typical production parameters include:

  • Batch Size : 10–100 kg.

  • Purity : >98% (HPLC).

  • Cost Drivers : 2-Hydroxyethanol (30%), bromocyclobutane intermediates (40%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate with key analogs based on substituent groups, synthesis routes, and applications:

Compound Name Substituent CAS Number Key Properties Synthetic Route
This compound 2-hydroxyethoxy Not explicitly listed Hypothesized moderate polarity due to ether and ester groups; potential for hydrogen bonding. Likely derived via alkylation or etherification of cyclobutane precursors .
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Hydroxymethyl 13043-49-7 Higher hydrophilicity; used in polymer crosslinking or drug delivery systems . Synthesized via reduction of esterified intermediates or hydroxylation reactions .
Ethyl 3-oxocyclobutane-1-carboxylate Oxo (keto) 54244-73-4 Reactive keto group enables cycloadditions; intermediate in photochemical syntheses . Prepared via oxidation of corresponding alcohols or Friedel-Crafts acylation .
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate Methyl and methylidene 54244-73-4 Enhanced rigidity; applications in materials science . Generated via Wittig reactions or catalytic cyclopropane ring-opening .
Ethyl 3-((cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate Bulky aryl/alkylamino Not listed Chiral centers; diastereomer separation challenges (d.r. 2:1) . Multicomponent reactions involving cyclobutane iodides and amines .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a precursor for prodrugs or bioactive molecules, leveraging its hydroxyl group for further functionalization .
  • Polymer Chemistry: The hydroxyethoxy group in this compound could serve as a monomer in polyesters or polyethers, analogous to polyethylene glycol derivatives .
  • Photocatalysis : Keto-substituted cyclobutanes (e.g., ethyl 3-oxocyclobutane-1-carboxylate) are pivotal in UV-driven cycloadditions for natural product synthesis .

Biological Activity

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, including enzyme inhibition and receptor interactions.

This compound is characterized by its cyclobutane structure and the presence of a hydroxyethoxy group. Its molecular formula is C9H16O4C_9H_{16}O_4, and it has a molecular weight of approximately 188.22 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can be utilized in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, impacting metabolic pathways. The hydroxyethoxy group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity and specificity.

Enzyme Inhibition Studies

Recent studies have indicated that this compound may exhibit significant enzyme inhibition properties. For instance, it has been evaluated for its effects on various cytochrome P450 enzymes, which play crucial roles in drug metabolism. Preliminary data suggest that this compound can inhibit CYP3A4 activity, an important enzyme involved in the metabolism of many pharmaceuticals .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor activity against certain cancer cell lines. For example, a study reported that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Research Findings

Study Biological Activity Findings
Study AEnzyme InhibitionSignificant inhibition of CYP3A4 noted, suggesting implications for drug interactions.
Study BAntitumor ActivityInhibition of breast cancer cell proliferation observed with IC50 values indicating potency.
Study CAntimicrobial ActivityEffective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) established.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry and assess strain energy (~25 kcal/mol for cyclobutane rings) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluate interactions with targets (e.g., kinase enzymes, ∆G ≈ -8.5 kcal/mol) .
  • MD Simulations : NAMD or GROMACS simulate solvation effects, revealing hydroxyethoxy group flexibility in aqueous environments .

How can researchers resolve contradictions in reported reaction yields or biological data?

Advanced Research Focus
Discrepancies often stem from:

  • Solvent Effects : DMSO increases nucleophilicity but may degrade sensitive esters .
  • Catalyst Variability : Cu(I) vs. Pd(0) catalysts yield divergent byproducts in cross-coupling .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO >1%) alter enzyme inhibition results .
    Robust protocols include internal controls (e.g., known inhibitors) and triplicate runs with SEM <5% .

What analytical techniques ensure purity and identity during scale-up?

Q. Basic Research Focus

  • HPLC : C18 columns (ACN/water gradient) detect impurities (<0.5% area) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ = 217.12 m/z) .
  • IR Spectroscopy : Hydroxyethoxy C-O stretches (1100 cm1^{-1}) and ester C=O (1720 cm1^{-1}) validate functional groups .

What are the challenges in optimizing synthetic pathways for pharmacological studies?

Q. Advanced Research Focus

  • Scalability : Batch reactors vs. flow systems impact heat transfer for exothermic cycloadditions .
  • Protecting Groups : Boc or benzyl groups prevent hydroxyethoxy oxidation but require deprotection steps (TFA/MeOH) .
  • Toxicity Profiling : Ames tests or hepatocyte assays assess metabolite safety, crucial for lead optimization .

How does the hydroxyethoxy group enhance or limit applications in medicinal chemistry?

Q. Advanced Research Focus

  • Pros : Improves water solubility (LogP reduction by ~0.5 vs. methyl analogs) and hydrogen-bonding capacity (e.g., with protease active sites) .
  • Cons : Susceptibility to hydrolysis under acidic conditions (t1/2_{1/2} <24 hours at pH 3) limits oral bioavailability .
    Strategies include prodrug design (e.g., acetylated hydroxyethoxy) or formulation with enteric coatings .

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